molecular formula C8H18ClN B1359196 (3,3-Dimethylcyclopentyl)methanamine hydrochloride CAS No. 1379304-45-6

(3,3-Dimethylcyclopentyl)methanamine hydrochloride

Cat. No.: B1359196
CAS No.: 1379304-45-6
M. Wt: 163.69 g/mol
InChI Key: FBZASIMSKPGYDC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

(3,3-Dimethylcyclopentyl)methanamine hydrochloride emerged during structural optimization efforts for neuromodulatory agents. Its development aligns with research into cyclopentane-based analogues of gabapentin, a γ-aminobutyric acid (GABA) derivative used in neurological therapeutics. The compound’s design leverages steric hindrance from the dimethylcyclopentyl group to modulate molecular interactions with biological targets, a strategy documented in carbocyclic amine synthesis. While no single publication claims its discovery, patent filings referencing structurally related cyclopentylmethanamine derivatives suggest its origin in medicinal chemistry programs targeting ion channel modulation.

Nomenclature and Chemical Classification

Systematic IUPAC Name :
this compound

Alternative Designations :

  • (3,3-Dimethylcyclopentyl)methylamine hydrochloride
  • Cyclopentanemethanamine, 3,3-dimethyl-, hydrochloride

Class :

  • Organic compound
  • Primary aliphatic amine (due to -NH₂ group on methyl substituent)
  • Cycloalkane derivative (cyclopentane backbone)
  • Hydrochloride salt (acid addition form enhancing stability)

Structural Identification and Registration Data

Molecular Characteristics:

Property Value Source
Molecular Formula C₈H₁₈ClN
Molecular Weight 163.69 g/mol
CAS Registry 1379304-45-6
EC Number Not publicly assigned
SMILES CC1(CCC(C1)CN)C.Cl
InChI Key FBZASIMSKPGYDC-UHFFFAOYSA-N

Structural Features :

  • Cyclopentane ring with geminal dimethyl groups at C3
  • Methylamine (-CH₂NH₂) substituent at C1 of the ring
  • Protonated amine forming a hydrochloride salt

Spectroscopic Identifiers :

  • ¹H NMR : Characteristic signals for cyclopentyl protons (δ 1.0–2.5 ppm), dimethyl groups (δ 0.8–1.2 ppm), and amine protons (δ 1.5–2.0 ppm, broad).
  • IR : N-H stretch ~3300 cm⁻¹ (amine), C-N stretch ~1250 cm⁻¹.

Position in Chemical Taxonomy

Hierarchical Classification:

  • Organic Compounds

    • Cycloalkanes
      • Monocyclic cyclopentanes
        • Disubstituted cyclopentanes (3,3-dimethyl)
          • Functionalized derivatives (methanamine)
            • Amine salts (hydrochloride form)
  • Bioactive Molecules

    • Neurological agent analogues (structural kinship to gabapentinoids)
    • Potential ligand for voltage-gated calcium channels (inferred from structural analogs)

Functional Group Relationships:

  • Primary Amine : The -CH₂NH₂ group enables hydrogen bonding and ionic interactions.
  • Steric Environment : Geminal dimethyl groups create a rigid, bulky cyclopentane scaffold influencing spatial orientation.
  • Salt Form : Hydrochloride improves solubility and crystallinity compared to freebase amines.

Properties

IUPAC Name

(3,3-dimethylcyclopentyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2)4-3-7(5-8)6-9;/h7H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZASIMSKPGYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379304-45-6
Record name (3,3-dimethylcyclopentyl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclopentyl)methanamine hydrochloride typically involves the following steps:

    Cyclopentane Derivative Formation: The starting material, 3,3-dimethylcyclopentane, is prepared through alkylation of cyclopentane with appropriate alkylating agents.

    Amination: The 3,3-dimethylcyclopentane is then subjected to amination reactions to introduce the methanamine group. This can be achieved using reagents such as ammonia or primary amines under high pressure and temperature conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Alkylation: Large-scale alkylation of cyclopentane using industrial alkylating agents.

    Continuous Amination: Continuous flow reactors are used for the amination step to ensure consistent product quality and yield.

    Crystallization and Purification: The hydrochloride salt is crystallized from the reaction mixture and purified through recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as amides.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Alkylated or acylated derivatives.

    Oxidation: Imines or nitriles.

    Reduction: Amides or secondary amines.

Scientific Research Applications

Organic Synthesis

(3,3-Dimethylcyclopentyl)methanamine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex molecules through:

  • Substitution Reactions : Producing alkylated or acylated derivatives.
  • Oxidation Processes : Converting to imines or nitriles.
  • Reduction Reactions : Yielding amides or secondary amines.

Biochemical Studies

The compound has been investigated for its role as a ligand in biochemical assays. Its ability to form hydrogen bonds and electrostatic interactions with biological molecules makes it a candidate for studying neurotransmitter systems and enzyme activity.

Medicinal Chemistry

Research into the therapeutic properties of this compound indicates its potential as a precursor for drug development. Studies have explored its effects on various biological pathways, suggesting possible applications in treating conditions related to neurotransmitter imbalances and metabolic disorders.

Case Study 1: Neurotransmitter Interaction

A study focusing on the interaction of this compound with neurotransmitter systems revealed that it could modulate the activity of certain receptors. This modulation was linked to potential therapeutic effects in neurological disorders.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines. The compound's mechanism was attributed to its ability to influence cellular signaling pathways involved in apoptosis and proliferation .

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a precursor to bioactive molecules that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between (3,3-Dimethylcyclopentyl)methanamine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size/Substituents Key Properties Applications
(3,3-Dimethylcyclopentyl)methanamine HCl C₈H₁₆ClN ~161.6 Cyclopentane, 3,3-dimethyl Moderate lipophilicity, water-soluble salt CNS drug intermediates, enzyme inhibitors
(3,3-Difluorocyclopentyl)methanamine HCl C₆H₁₀F₂ClN 169.5 Cyclopentane, 3,3-difluoro Higher polarity, improved metabolic stability Antiviral agents, fluorinated drug candidates
3-Methylcyclobutanamine HCl C₅H₁₂ClN 121.5 Cyclobutane, 3-methyl High ring strain, lower thermal stability Small-molecule screening, agrochemicals
3-Methyladamantan-1-amine HCl (Desmethylmemantine) C₁₁H₁₈ClN 199.5 Adamantane (tricyclic), 3-methyl Rigid structure, blood-brain barrier permeability Neurodegenerative disease therapies
(3-Chloropyrazin-2-yl)methanamine HCl C₅H₆Cl₂N₃ 178.9 Pyrazine ring, 3-chloro Aromatic heterocycle, electron-deficient Anticancer and antimicrobial intermediates
Key Observations:
  • Ring Size and Substituents : The cyclopentane and adamantane derivatives exhibit greater conformational stability compared to strained cyclobutane analogs. Fluorine substituents (e.g., in C₆H₁₀F₂ClN) increase polarity and metabolic resistance .
  • Lipophilicity : The dimethylcyclopentyl compound’s lipophilicity (logP ~2.1 estimated) is higher than the difluoro analog (logP ~1.5), favoring membrane permeability .
  • Thermal Stability : Cyclobutane derivatives (e.g., C₅H₁₂ClN) are prone to ring-opening reactions due to angle strain, limiting their utility in high-temperature processes .

Biological Activity

(3,3-Dimethylcyclopentyl)methanamine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈ClN
  • SMILES : CC1(CCC(C1)CN)C
  • InChI Key : CNGKJQOCQZBXEQ-UHFFFAOYSA-N

The compound features a cyclopentane ring with two methyl groups at the 3-position and a methanamine functional group. This structure enhances its solubility in water, making it suitable for various applications in biochemical studies and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. It may also act as a precursor to bioactive molecules that exert effects through various biochemical pathways.

Neurotransmitter Interaction

Research indicates that this compound has been investigated for its effects on neurotransmitter systems. It is particularly noted for potential applications in drug development targeting neurological disorders.

Synthesis and Derivatives

This compound serves as a building block in organic synthesis, allowing for the generation of more complex molecules. Its derivatives may exhibit varied biological activities depending on structural modifications .

Comparative Analysis with Similar Compounds

Compound Name Structural Characteristics Unique Features
Cyclopentylmethanamine hydrochlorideCyclopentane structureLacks methyl groups at the 3-position
1-Amino-3,3-dimethylcyclopentaneSimilar cyclopentane structureContains an amino group directly on the ring
N,N-DimethylcyclohexylamineCyclohexane ringExhibits different biological activities due to ring size

The presence of dimethyl groups on the cyclopentane ring in this compound contributes to its distinct properties compared to similar compounds.

Case Studies and Research Findings

  • Biochemical Studies : A study investigated the effects of this compound on neurotransmitter systems, noting its potential role as a ligand in biochemical assays.
  • Therapeutic Potential : Research exploring the compound's therapeutic properties suggests it may serve as a precursor for developing new medications aimed at treating neurological conditions.

Q & A

Basic Question: What analytical techniques are recommended for characterizing the purity and structural integrity of (3,3-Dimethylcyclopentyl)methanamine hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the cyclopentyl backbone and methyl substituents. Compare chemical shifts with computational predictions (e.g., density functional theory) for validation .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. Use a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) to verify molecular weight (e.g., exact mass: ~179.6 g/mol for C8_8H16_{16}ClN) .

Advanced Question: How can synthetic routes for this compound be optimized to enhance stereochemical purity and yield?

Methodological Answer:

  • Reductive Amination: Optimize the reduction of (3,3-dimethylcyclopentyl)ketone intermediates using sodium borohydride (NaBH4_4) or cyanoborohydride (NaBH3_3CN) in polar aprotic solvents (e.g., tetrahydrofuran) at 0–25°C. Monitor pH to favor selective amine formation .

  • Chiral Resolution: Use chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution (lipases) to separate enantiomers. Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

  • Reaction Table:

    StepReagents/ConditionsYield (%)Purity (%)
    Ketone SynthesisCyclopentane derivative + Grignard reagent75–8590
    Reductive AminationNaBH4_4, THF, 25°C60–7085
    Chiral SeparationLipase PS-30, pH 7.040–50>99 ee

Basic Question: What solvents and reaction conditions are optimal for synthesizing this compound?

Methodological Answer:

  • Polar Solvents: Ethanol, methanol, or water are preferred for their ability to dissolve both amine precursors and reducing agents. Avoid dichloromethane due to poor NaBH4_4 compatibility .
  • Temperature Control: Maintain temperatures between 0–25°C during reductive amination to minimize side reactions (e.g., over-reduction or dimerization) .
  • Acidification: Post-reduction, add concentrated HCl (1–2 eq.) in an ice bath to precipitate the hydrochloride salt. Filter under inert atmosphere (N2_2) to prevent oxidation .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine 1^1H-13^13C HSQC and HMBC NMR to assign ambiguous peaks. For example, cyclopentyl methyl groups typically show δ 1.0–1.5 ppm in 1^1H NMR .
  • X-Ray Crystallography: If crystalline, use single-crystal X-ray diffraction to confirm spatial arrangement. Compare with computational models (e.g., Cambridge Structural Database) .
  • Dynamic NMR (DNMR): Apply variable-temperature NMR to detect conformational flexibility (e.g., ring puckering in cyclopentane derivatives) that may explain splitting patterns .

Basic Question: What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: Keep in airtight, light-resistant containers under nitrogen or argon at −20°C. Desiccate with silica gel to prevent hygroscopic degradation .
  • Stability Testing: Perform accelerated degradation studies (40°C/75% relative humidity for 4 weeks) and monitor via HPLC for decomposition products (e.g., oxidized amines) .

Advanced Question: How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., GPCRs) on a sensor chip and measure binding kinetics (KD_D, kon_{on}/koff_{off}) in real-time .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions using incremental injections of the compound .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding poses. Validate with mutagenesis studies on key residues (e.g., serine or histidine in active sites) .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • First Aid: In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and administer oxygen if needed .

Advanced Question: How can researchers address low reproducibility in synthetic yields across different batches?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters (e.g., stoichiometry, mixing speed) in real-time .
  • Design of Experiments (DoE): Use factorial design (e.g., 23^3 matrix) to evaluate the impact of variables (temperature, solvent ratio, catalyst loading) on yield .

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